7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl fluoride
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Overview
Description
7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl fluoride: is a fluorinated organic compound with the molecular formula C7HF15O4S . It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial applications due to its ability to form strong bonds with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl fluoride typically involves the reaction of tetrafluorosultone with ethylene glycol dimethyl ether in the presence of potassium fluoride. The reaction is carried out in a 0.5L autoclave, with the temperature controlled between 0-10°C. After the addition of tetrafluorosultone, the mixture is stirred for 0.5 hours, followed by the addition of dimethylethylenediamine .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent quality.
Chemical Reactions Analysis
Types of Reactions: 7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: Potassium hydroxide or lithium carbonate in aqueous or alcoholic solutions.
Major Products:
Sulfonic Acids: Formed from the hydrolysis of the sulfonyl fluoride group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of fluorinated polymers and surfactants
Mechanism of Action
The mechanism of action of 7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl fluoride involves its ability to form strong bonds with other molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. This reactivity is exploited in various applications, including enzyme inhibition and polymer cross-linking .
Comparison with Similar Compounds
- Perfluoro (4-methyl-3,6-dioxaoctane)sulfonyl fluoride
- Perfluoro (8-cyano-5-methyl-3,6-dioxaoct-1-ene)
- 2,2,3,3,4,4,5,5,6,6-decafluoro-6-[(1,2,2-trifluoroethenyl)oxy]hexanenitrile
Uniqueness: 7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonyl fluoride is unique due to its specific molecular structure, which imparts high thermal stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring durable and stable compounds .
Properties
CAS No. |
75549-02-9 |
---|---|
Molecular Formula |
C7HF15O4S |
Molecular Weight |
466.12 g/mol |
IUPAC Name |
1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2,2-tetrafluoroethoxy)propan-2-yl]oxyethanesulfonyl fluoride |
InChI |
InChI=1S/C7HF15O4S/c8-1(2(9,10)11)25-5(16,17)3(12,4(13,14)15)26-6(18,19)7(20,21)27(22,23)24/h1H |
InChI Key |
SUMRWJPLPFMMST-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F)(F)F)F |
Origin of Product |
United States |
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